Intestinal Permeability: C-Glycoside vs. Aglycone
In a direct head-to-head comparison using a human intestinal epithelial Caco-2 cell monolayer model, Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside exhibited fundamentally different permeability characteristics compared to its aglycone, formononetin. While the aglycone formononetin was classified as a well-absorbed compound, the target diglycoside was assigned to the poorly absorbed category [1].
| Evidence Dimension | Intestinal permeability classification |
|---|---|
| Target Compound Data | Classified as poorly absorbed |
| Comparator Or Baseline | Formononetin (aglycone): Classified as well-absorbed |
| Quantified Difference | Qualitative classification difference (well-absorbed vs. poorly absorbed) |
| Conditions | Human Caco-2 cell monolayer model; apical (AP) to basolateral (BL) transport |
Why This Matters
This data is critical for researchers designing experiments in oral bioavailability or intestinal transport; selecting the glycoside over the aglycone will yield significantly different absorption outcomes.
- [1] Wang FR, et al. [Absorption and transport of isoflavonoid compounds from Tongmai formula across human intestinal epithelial (Caco-2) cells in vitro]. Zhongguo Zhong Yao Za Zhi. 2017 Aug;42(16):3206-3212. Chinese. doi: 10.19540/j.cnki.cjcmm.20170705.003. View Source
